3-Methoxy-4-cyclopropylbromobenzene

Übersicht

Beschreibung

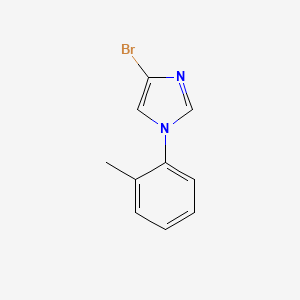

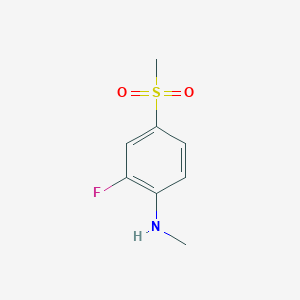

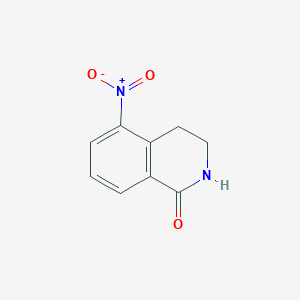

3-Methoxy-4-cyclopropylbromobenzene is a chemical compound with the CAS Number: 1353855-16-9 . It has a molecular weight of 227.1 and its IUPAC name is 4-bromo-1-cyclopropyl-2-methoxybenzene . It is stored at a temperature of 2-8°C and is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Methoxy-4-cyclopropylbromobenzene is 1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Methoxy-4-cyclopropylbromobenzene is a liquid at room temperature . and is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Reaction Mechanisms

- Ozonolysis of Methoxybenzene : Methoxybenzene, a similar compound, reacts with ozone, indicating its potential as an air pollutant. A study used quantum chemical methods to investigate the reaction mechanisms, providing insights that are crucial for understanding environmental impacts (Sun et al., 2016).

Molecular Interactions and Properties

- Hydrogen Bonding Capabilities : Research on methoxybenzene and its complexes revealed that the oxygen atom in the methoxy group can act as a proton acceptor in various types of hydrogen bonds. This information is vital for understanding the molecule's interaction in more complex structures (Palusiak & Grabowski, 2002).

- Supramolecular and Electronic Structure : Studies have shown that methoxy substituents can significantly influence the cyclodehydrogenation process, electronic properties, and supramolecular order in nitrogen-doped nanographenes (Wijesinghe et al., 2014).

Chemical Synthesis and Applications

- Synthesis of Complex Compounds : Research indicates that methoxydehydrobenzenes, including those with a 3-methoxy group, are useful in the regioselective synthesis of various complex compounds. For instance, their reactions with furans have been extensively studied, leading to the creation of unique chemical structures (Baker et al., 1991).

- Inclusion Complex Formation : A study on methoxy-functionalized 1,3,5-triaroylbenzene derivatives found that they could form stable inclusion complexes with benzene, a process stabilized by hydrogen bonds. This research is significant in understanding molecular encapsulation and host-guest chemistry (Pigge et al., 1999).

Biological and Medicinal Research

- Antimicrobial Activity : A study on hexachlorocylotriphosphazene reacted with 4-hydroxy-3-methoxybenzaldehyde reported significant antimicrobial activity against certain bacteria, highlighting potential medicinal applications (Koran et al., 2013).

Material Science

- Polymer Synthesis : Research on the anionic polymerization of methoxy-substituted divinylbenzenes offers insights into the synthesis of novel polymers with specific molecular weights and properties, useful in material science applications (Otake et al., 2017).

Safety and Hazards

The safety information for 3-Methoxy-4-cyclopropylbromobenzene includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Wirkmechanismus

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . In these reactions, the bromine atom serves as a leaving group, allowing nucleophilic attack at the benzylic carbon .

Biochemical Pathways

It’s worth noting that benzylic halides are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Eigenschaften

IUPAC Name |

4-bromo-1-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWVXGIIZQDRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-cyclopropylbromobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3233298.png)

![N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine](/img/structure/B3233312.png)

![Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3233322.png)

![2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-](/img/structure/B3233372.png)